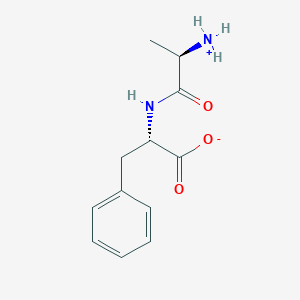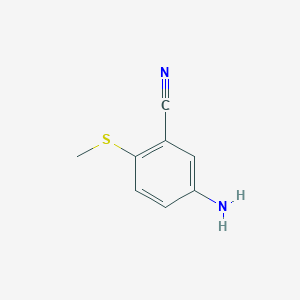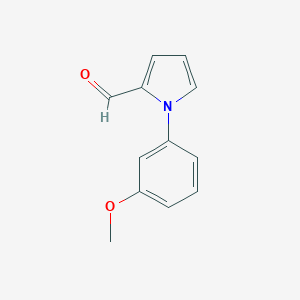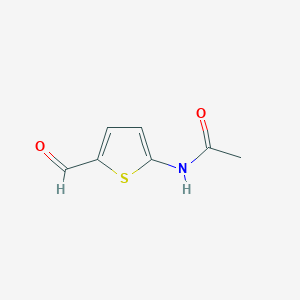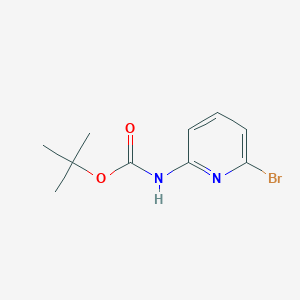
Tert-butyl (6-bromopyridin-2-YL)carbamate
Vue d'ensemble
Description
Tert-butyl (6-bromopyridin-2-YL)carbamate (TBC) is an organic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing compound that can be synthesized from pyridine and bromopyridine derivatives. It is a versatile reagent that has been used in a variety of synthetic and biological applications.
Applications De Recherche Scientifique
Isomorphous Crystal Structures :
- tert-Butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are part of an isostructural family of compounds. These compounds, including tert-butyl (6-bromopyridin-2-yl)carbamate, exhibit unique crystal structures characterized by simultaneous hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Diels‐Alder Reaction Applications :
- These carbamates play a crucial role in organic synthesis, particularly in Diels‐Alder reactions. Such reactions are fundamental for constructing complex molecular architectures, commonly seen in pharmaceuticals and natural products (Padwa et al., 2003).
Preparation of Complex Compounds :
- This compound derivatives have been used as substrates for preparing complex organic compounds, such as thieno[3,2-b]pyrroles, which have potential applications in pharmaceuticals and materials science (Brugier et al., 2001).
Curtius Rearrangement :
- The compound plays a role in Curtius rearrangement reactions. This reaction is important for the synthesis of tert-butyl carbamate, a protected form of amines, widely used in peptide synthesis and pharmaceuticals (Lebel & Leogane, 2005).
Synthesis of Natural Product Intermediates :
- This compound derivatives are intermediates in the synthesis of natural products like jaspine B, which has shown cytotoxic activity against human carcinoma cell lines. This highlights its potential application in cancer research (Tang et al., 2014).
HIV Protease Inhibitor Synthesis :
- This compound is involved in the synthesis of HIV protease inhibitors, demonstrating its significance in antiviral drug development (Xu et al., 2002).
Chiral Inversion and Synthetic Applications :
- The compound is used in processes like chiral inversion, essential for the synthesis of specific stereoisomers of organic compounds, which is crucial in the development of enantiopure drugs (Li et al., 2015).
Vibrational Spectra Studies :
- Studies on the vibrational spectra of tert-butyl carbamate derivatives contribute to a deeper understanding of their molecular structure, which is vital for designing compounds with desired physical and chemical properties (Arslan & Demircan, 2007).
Mécanisme D'action
Target of Action
The primary targets of “Tert-butyl (6-bromopyridin-2-YL)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .
Propriétés
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMEUOIVUZTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516041 | |
| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344331-90-4 | |
| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


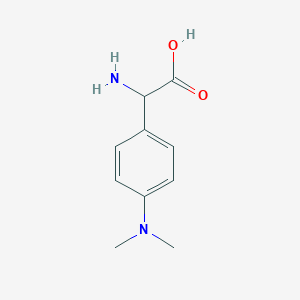
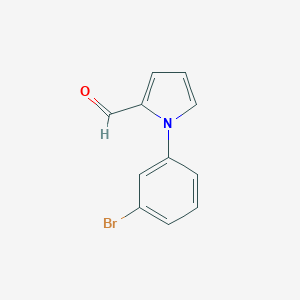
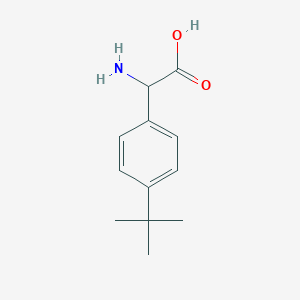

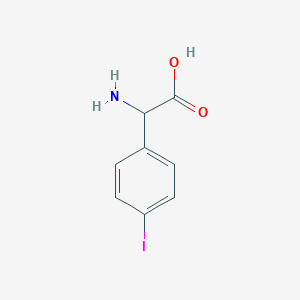


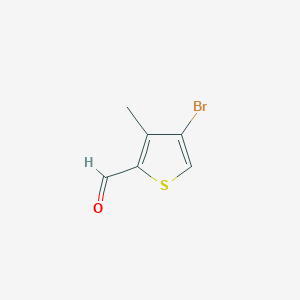
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
